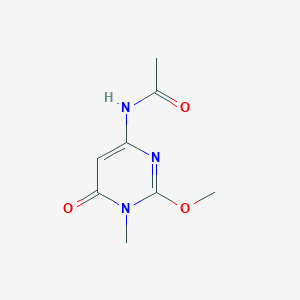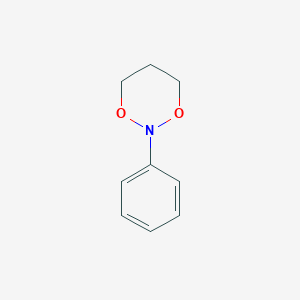![molecular formula C22H14Cl2N2O2 B303401 N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide, also known as CC-115, is a small molecule inhibitor with potential therapeutic applications. It is a member of the benzo[h]chromen-4-one family and has been shown to have promising effects in preclinical studies.
Wirkmechanismus
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide inhibits the mTORC1 and mTORC2 pathways by binding to the ATP-binding site of mTOR kinase. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have immunomodulatory effects by inhibiting the differentiation and function of T cells and B cells.
Biochemical and Physiological Effects:
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-tumor effects in preclinical models of cancer, including breast cancer, ovarian cancer, and glioblastoma. It has also been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-fibrotic effects in preclinical models of fibrosis, such as liver fibrosis and pulmonary fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its ability to inhibit both mTORC1 and mTORC2 pathways, which makes it a potentially more effective inhibitor than other mTOR inhibitors. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have immunomodulatory and anti-fibrotic effects, which make it a potential candidate for the treatment of autoimmune disorders and fibrotic diseases. However, one limitation of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its limited bioavailability, which may limit its efficacy in vivo.
Zukünftige Richtungen
For N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to determine its optimal dosage and administration route. Other potential future directions include the development of combination therapies with other drugs to enhance its efficacy and the investigation of its potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide involves several steps, including the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-carbonitrile. This intermediate is then reacted with chloroacetic acid to form N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrotic diseases. Preclinical studies have demonstrated its ability to inhibit the mTORC1 and mTORC2 pathways, which are involved in cell growth, proliferation, and survival. N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-fibrotic effects in preclinical models of fibrosis.
Eigenschaften
Produktname |
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide |
|---|---|
Molekularformel |
C22H14Cl2N2O2 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c1-12(27)26-22-18(11-25)20(13-6-8-14(23)9-7-13)17-10-19(24)15-4-2-3-5-16(15)21(17)28-22/h2-10,20H,1H3,(H,26,27) |
InChI-Schlüssel |
LOUYSNQVPZOGAP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N |
Kanonische SMILES |
CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)



![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)

